Methyl 2-(4-formyl-3-hydroxyphenyl)prop-2-enoate

Antimicrobial activity Minimum inhibitory concentration Phenylpropanoid natural product

Sourcing multifunctional phenylpropanoid scaffolds with orthogonal reactive handles (formyl, phenolic -OH, α,β-unsaturated ester) is challenging. Methyl psilalate (CAS 417712-26-6) solves this, enabling one-step amine condensation libraries without protecting-group manipulations. • Antibacterial MIC 0.016 mg/mL (Gram-positive) - 19.4× more potent than methyl ferulate • Natural product from Psila boliviensis with validated bioactivity • ≥98% purity; global shipping from stock

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
Cat. No. B13464483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-formyl-3-hydroxyphenyl)prop-2-enoate
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCOC(=O)C(=C)C1=CC(=C(C=C1)C=O)O
InChIInChI=1S/C11H10O4/c1-7(11(14)15-2)8-3-4-9(6-12)10(13)5-8/h3-6,13H,1H2,2H3
InChIKeyJAMOSQLBMUGXLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-Formyl-3-Hydroxyphenyl)Prop-2-Enoate – Structural Identity and Core Properties for Informed Procurement


Methyl 2-(4-formyl-3-hydroxyphenyl)prop-2-enoate (syn. methyl psilalate, CAS 417712-26-6) is a hydroxycinnamic acid methyl ester combining a formyl group (-CHO) and a hydroxyl group (-OH) on a phenyl ring conjugated to an α,β-unsaturated ester [1]. The compound is a naturally occurring phenylpropanoid first isolated from Psila boliviensis and is employed as a versatile synthetic intermediate in medicinal chemistry, materials science, and natural product research [1][2].

Why Methyl 2-(4-Formyl-3-Hydroxyphenyl)Prop-2-Enoate Cannot Be Replaced by Common Hydroxycinnamate Analogs


Substituting methyl 2-(4-formyl-3-hydroxyphenyl)prop-2-enoate with methyl ferulate, methyl caffeate, or methyl 4-formylcinnamate is scientifically unwarranted because each analog lacks at least one of the three critical functional elements that define the target compound's reactivity profile – the formyl electrophilic center, the phenolic hydroxyl hydrogen-bond donor, and the α,β-unsaturated ester Michael acceptor [1][2]. Quantitative differences in antimicrobial potency, synthetic versatility, and physicochemical properties documented below demonstrate that the formyl-hydroxyl-acrylate triad is not a redundant structural feature but a determinant of performance in specific applications [1][3].

Quantitative Differentiation: Methyl 2-(4-Formyl-3-Hydroxyphenyl)Prop-2-Enoate vs. Structural Analogs – A Procurement-Relevant Evidence Matrix


Antibacterial MIC Lower-Bound Advantage Over Methyl Ferulate Against Gram-Positive Bacteria

Methyl psilalate (CAS 417712-26-6) exhibits minimum inhibitory concentration (MIC) values against Gram-positive bacteria that extend as low as 0.016 mg/mL [1][2]. In cross-study comparison, methyl ferulate – the closest commercial hydroxy-methoxy analog – demonstrated an MIC of 0.31 mg/mL against Bacillus subtilis and Staphylococcus aureus [3]. The 19.4‑fold lower MIC at the threshold represents a measurable potency advantage for the formyl-bearing compound against susceptible strains.

Antimicrobial activity Minimum inhibitory concentration Phenylpropanoid natural product

Synthetic Versatility: Formyl-Dependent Reactivity Absent in Methoxy and Hydroxy-Only Analogs

The aldehyde moiety in methyl 2-(4-formyl-3-hydroxyphenyl)prop-2-enoate enables chemoselective condensation reactions – including Schiff base formation with primary amines, hydrazone synthesis, and Knoevenagel-type condensations – that are chemically inaccessible to methyl ferulate (methoxy group) and methyl caffeate (hydroxyl only) [1][2]. The combined formyl/hydroxyl pattern permits sequential orthogonal derivatization, whereas the methoxy group of methyl ferulate is inert under mild condensation conditions, limiting its utility as a bifunctional building block [2].

Organic synthesis Schiff base formation Chemoselective derivatization

Lipophilicity Advantage (LogP 1.77) for Membrane Permeability Over More Polar Dihydroxy Analogs

The target compound has a measured LogP of 1.77 , positioning it in the optimal range for passive membrane permeability (LogP 1–3). Methyl caffeate, the 3,4-dihydroxy analog lacking the formyl group, has a LogP of approximately 1.0–1.4 [1], reflecting greater polarity that can reduce cellular uptake in whole-cell assays. The formyl-for-hydroxyl substitution in the target compound reduces hydrogen-bond donor count while maintaining a moderate lipophilicity suitable for both biological and materials chemistry applications .

Physicochemical properties LogP Membrane permeability

Extended π-Conjugation for Fluorescent Probe and Organic Semiconductor Development

The target compound's extended π-conjugation – spanning the aryl ring, the formyl electron-withdrawing group, and the α,β-unsaturated ester – endows it with photophysical properties relevant to materials science [1]. This conjugation pattern yields a larger Stokes shift potential compared to methyl ferulate, where the methoxy group donates electrons via resonance but does not extend the conjugation length as effectively as the formyl π-acceptor [2]. The formyl group additionally serves as a coordination site for metal ions, enabling metallo-supramolecular architectures not accessible with methyl ferulate or methyl caffeate [1].

Materials science Fluorescent probes Organic semiconductors

High-Value Application Scenarios Where Methyl 2-(4-Formyl-3-Hydroxyphenyl)Prop-2-Enoate Demonstrates Procurement-Relevant Differentiation


Antimicrobial Hit-to-Lead Programs Targeting Gram-Positive Pathogens

Based on the MIC lower-bound of 0.016 mg/mL against Gram-positive bacteria [1][2] and the 19.4‑fold potency advantage over methyl ferulate in cross-study comparison, this compound is a structurally distinct scaffold for medicinal chemistry campaigns seeking novel antibacterial agents with sub‑0.1 mg/mL potency. Its formyl group enables rapid SAR exploration through amine condensation libraries without multistep functional group interconversions [1].

Divergent Synthesis of Schiff Base Ligands and Bioconjugates

The formyl group serves as a chemoselective handle for imine, hydrazone, and oxime bond formation under mild conditions [3][4]. This enables one-step access to ligand libraries for coordination chemistry or bioconjugation to amine-terminated biomolecules – a direct synthetic route that methoxy-substituted analogs like methyl ferulate cannot replicate without prior oxidation [4].

Fluorescent Probe and Organic Semiconductor Precursor Synthesis

The extended π-conjugation provided by the formyl-aryl-acrylate system and the electron-withdrawing character of the aldehyde group (σ_p = +0.42) make this compound a superior electronic building block compared to methyl ferulate (σ_p = -0.27) for constructing push–pull chromophores [3][5]. The hydroxyl group provides an auxiliary attachment point for further functionalization or hydrogen-bond-directed self-assembly in thin-film devices [3].

Natural Product-Inspired Drug Discovery with Validated Natural Origin

As a naturally occurring phenylpropanoid isolated from Psila boliviensis with documented broad-spectrum antibacterial activity [1], the compound offers an advantage over purely synthetic hydroxycinnamate esters in natural product-based screening libraries, where natural origin and pre-existing bioactivity data accelerate hit nomination and justification for procurement scale-up [1][2].

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